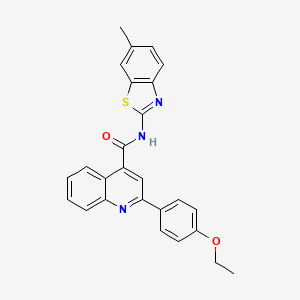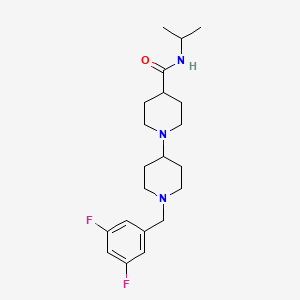![molecular formula C14H9F3N4O B5144643 1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone}](/img/structure/B5144643.png)
1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone} is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that has been synthesized using various methods and has been found to have a wide range of applications in the field of biochemistry and physiology. In
Wirkmechanismus
The mechanism of action of 1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone} is not fully understood. However, it is known to act as an inhibitor of various enzymes such as histone deacetylases and protein tyrosine phosphatases. It has also been found to interact with various proteins and regulate gene expression.
Biochemical and Physiological Effects:
1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone} has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as histone deacetylases and protein tyrosine phosphatases. It has also been found to interact with various proteins and regulate gene expression. In addition, it has been found to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone} has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has also been extensively studied and has a wide range of applications in the field of biochemistry and physiology. However, it also has some limitations. It can be expensive to synthesize, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone}. Some of the most promising areas of research include the study of its potential use as an anti-inflammatory and anti-tumor agent. It may also be useful for the study of enzyme inhibition and protein-protein interactions. In addition, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Synthesemethoden
1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone} can be synthesized using a variety of methods. One of the most common methods is the reaction of 1H-indole-2,3-dione with 5-(trifluoromethyl)-2-pyridinylhydrazine. The reaction is usually carried out in the presence of a catalyst such as triethylamine and a solvent such as chloroform or dichloromethane. The product is then purified using various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone} has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in the field of biochemistry and physiology. Some of the most common applications include the study of enzyme inhibition, protein-protein interactions, and the regulation of gene expression.
Eigenschaften
IUPAC Name |
3-[[5-(trifluoromethyl)pyridin-2-yl]diazenyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O/c15-14(16,17)8-5-6-11(18-7-8)20-21-12-9-3-1-2-4-10(9)19-13(12)22/h1-7,19,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEQWVOAKZWPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-bromo-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5144567.png)



![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-4,4,4-trifluoro-N-(2-methoxyethyl)butanamide](/img/structure/B5144592.png)

![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5144611.png)
![N-methyl-3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5144651.png)
![2-(2-chlorophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5144657.png)
![5-chloro-2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5144659.png)
![(2,6-dichloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5144663.png)
![1-(3-chlorophenyl)-3-[(3-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5144672.png)
![(3,4-dimethoxybenzyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5144679.png)
